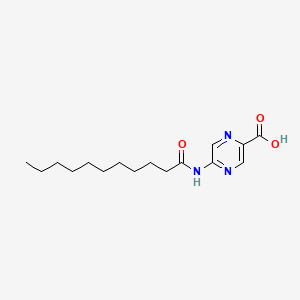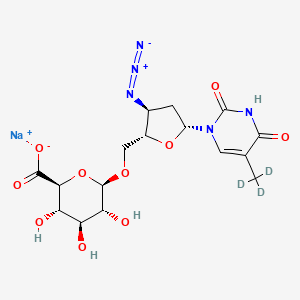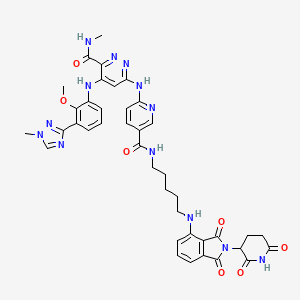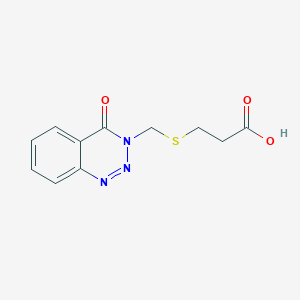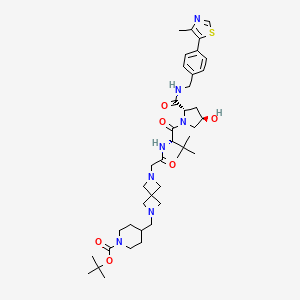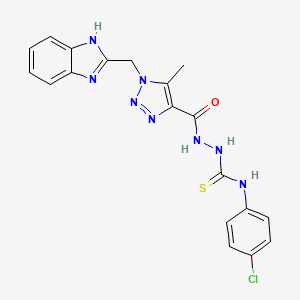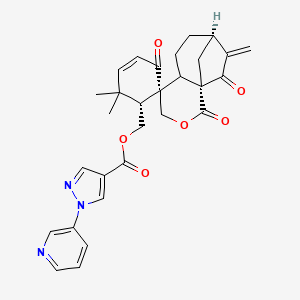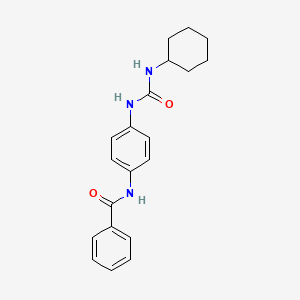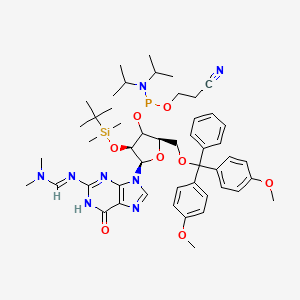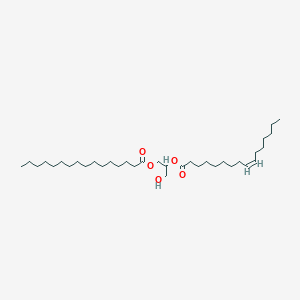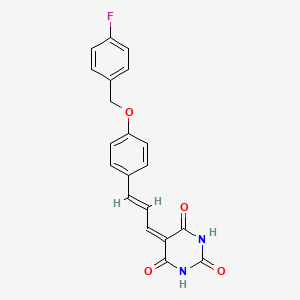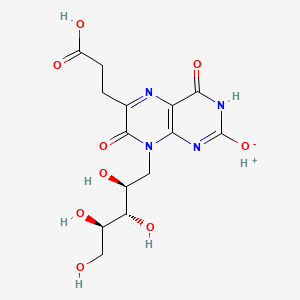
Photolumazine I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Photolumazine I can be synthesized through microbial fermentation. Specifically, it is produced by Mycobacterium smegmatis in culture. The synthesis involves the microbial conversion of riboflavin into this compound through a series of enzymatic reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the microbial fermentation approach used in laboratory settings can be scaled up for industrial production. This involves optimizing the growth conditions of Mycobacterium smegmatis and ensuring the efficient conversion of riboflavin to this compound.
化学反応の分析
Types of Reactions: Photolumazine I primarily undergoes reactions typical of hydroxyindolyl and ribityllumazine compounds. These include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur at the hydroxyl group or the ribityl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can have different biological activities and properties .
科学的研究の応用
Photolumazine I has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties and reactions of hydroxyindolyl-ribityllumazine derivatives.
作用機序
Photolumazine I exerts its effects primarily through the activation of MAIT cells. It binds to the major histocompatibility complex class I-related protein 1 (MR1) on the surface of antigen-presenting cells. This binding leads to the presentation of this compound to MAIT cells, which then become activated and produce cytokines that mediate immune responses .
類似化合物との比較
Photolumazine I is unique among its peers due to its specific ability to activate MAIT cells. Similar compounds include:
Photolumazine III: Another hydroxyindolyl-ribityllumazine derivative with similar properties.
7,8-Didemethyl-8-hydroxy-5-deazariboflavin (FO): A riboflavin analogue that also binds to MR1 and activates MAIT cells.
Riboflavin: The parent compound from which this compound is derived.
This compound stands out due to its specific hydroxyl group positioning, which influences its binding affinity and activation potential for MAIT cells .
特性
分子式 |
C14H18N4O9 |
|---|---|
分子量 |
386.31 g/mol |
IUPAC名 |
6-(2-carboxyethyl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate;hydron |
InChI |
InChI=1S/C14H18N4O9/c19-4-7(21)10(24)6(20)3-18-11-9(12(25)17-14(27)16-11)15-5(13(18)26)1-2-8(22)23/h6-7,10,19-21,24H,1-4H2,(H,22,23)(H2,16,17,25,27)/t6-,7+,10-/m0/s1 |
InChIキー |
PTYCEIBBGGLADD-PJKMHFRUSA-N |
異性体SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
[H+].C(CC(=O)O)C1=NC2=C(N=C(NC2=O)[O-])N(C1=O)CC(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



